![molecular formula C16H18ClNO2 B2463039 2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol CAS No. 774192-30-2](/img/structure/B2463039.png)

2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

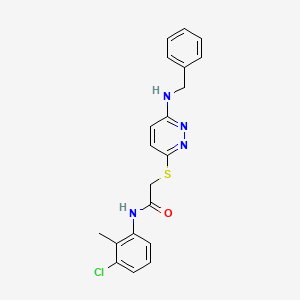

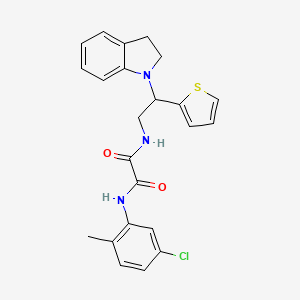

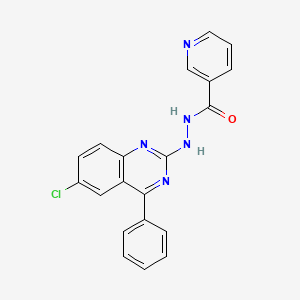

“2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 774192-30-2 . It has a molecular weight of 291.78 . The IUPAC name for this compound is 2-({3-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18ClNO2/c17-16-7-2-1-5-14(16)12-20-15-6-3-4-13(10-15)11-18-8-9-19/h1-7,10,18-19H,8-9,11-12H2 . This code provides a way to encode the molecular structure using a standard textual notation.Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 49-50 degrees Celsius . It is stored at room temperature .科学的研究の応用

- Anti-Allergic Agents : Researchers have explored the anti-allergic potential of this compound. Its unique structure may contribute to inhibiting allergic reactions or modulating immune responses .

- Fragment-Based Covalent Ligand Discovery : The electrophilic nature of this compound allows it to serve as a “scout” fragment in fragment-based drug discovery. It can be used alone or incorporated into bifunctional tools like electrophilic PROTAC® molecules for targeted protein degradation .

- Benzylic Position Reactions : The benzylic position (adjacent to the benzene ring) is crucial for various reactions. For instance:

- Free Radical Bromination : The benzylic hydrogen can be replaced by a bromine atom using N-bromosuccinimide (NBS) in free radical bromination reactions .

- SN1 and SN2 Reactions : Depending on the specific benzylic halide, it can undergo either SN1 (resonance-stabilized carbocation) or SN2 (primary benzylic halides) reactions .

- Electrophilic Aromatic Substitution : Unlike typical electrophilic aromatic substitution, the benzylic position favors SN1 or SN2 pathways due to resonance stabilization .

- PROTAC® Molecules : The compound’s electrophilic character makes it suitable for PROTAC® design. PROTACs recruit E3 ligases to degrade specific proteins, offering a novel approach for therapeutic intervention .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Chemical Biology and Targeted Protein Degradation

Chemoinformatics and Database Creation

作用機序

Mode of Action

Based on its structure, it may interact with its targets through a combination of hydrophobic interactions and hydrogen bonding . The presence of the methoxy group and the amino group suggests potential for both donor and acceptor interactions in hydrogen bonding .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been shown to influence various pathways, including those involved in signal transduction and metabolic processes .

Pharmacokinetics

The presence of polar groups (such as the hydroxyl and amino groups) and nonpolar groups (such as the aromatic rings) suggests that it may have a balance of hydrophilic and lipophilic properties, which could influence its absorption and distribution .

Result of Action

Based on its structure, it may have potential effects on cellular signaling or metabolic processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the compound’s ionization state, potentially influencing its interactions with targets .

特性

IUPAC Name |

2-[[3-[(2-chlorophenyl)methoxy]phenyl]methylamino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2/c17-16-7-2-1-5-14(16)12-20-15-6-3-4-13(10-15)11-18-8-9-19/h1-7,10,18-19H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYKKFJNKCCMSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCCO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride](/img/structure/B2462962.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2462965.png)

![N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2462966.png)

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2462976.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate](/img/structure/B2462977.png)